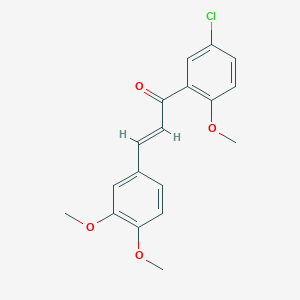
N'(1),N'(9)-Bis(4-methoxybenzylidene)nonanedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’(1),N’(9)-Bis(4-methoxybenzylidene)nonanedihydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-methoxybenzylidene groups attached to a nonanedihydrazide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’(1),N’(9)-Bis(4-methoxybenzylidene)nonanedihydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and nonanedihydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’(1),N’(9)-Bis(4-methoxybenzylidene)nonanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
N’(1),N’(9)-Bis(4-methoxybenzylidene)nonanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides or amines; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
N’(1),N’(9)-Bis(4-methoxybenzylidene)nonanedihydrazide has been explored for various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Studied for its potential anti-cancer properties, as it can induce apoptosis in certain cancer cell lines.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of N’(1),N’(9)-Bis(4-methoxybenzylidene)nonanedihydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular membranes, leading to disruption of membrane integrity and subsequent cell death. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions, which can then participate in catalytic cycles.
類似化合物との比較
Similar Compounds
N-(4-Methoxybenzylidene)aniline: Shares the 4-methoxybenzylidene group but differs in the backbone structure.
N-(4-Methoxybenzylidene)-4-butylaniline: Similar in having the 4-methoxybenzylidene group but with a different substituent on the aniline ring.
Uniqueness
N’(1),N’(9)-Bis(4-methoxybenzylidene)nonanedihydrazide is unique due to its nonanedihydrazide backbone, which imparts distinct chemical and physical properties
特性
CAS番号 |
303064-93-9 |
|---|---|
分子式 |
C25H32N4O4 |
分子量 |
452.5 g/mol |
IUPAC名 |
N,N'-bis[(E)-(4-methoxyphenyl)methylideneamino]nonanediamide |
InChI |
InChI=1S/C25H32N4O4/c1-32-22-14-10-20(11-15-22)18-26-28-24(30)8-6-4-3-5-7-9-25(31)29-27-19-21-12-16-23(33-2)17-13-21/h10-19H,3-9H2,1-2H3,(H,28,30)(H,29,31)/b26-18+,27-19+ |
InChIキー |
QNOVMQMSHUTQKF-BFNWXZRRSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=CC=C(C=C2)OC |
正規SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CCCCCCCC(=O)NN=CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11987460.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11987464.png)
![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987480.png)
![9-Chloro-2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987481.png)

![N'-[(E)-1-(4-aminophenyl)ethylidene]-3-tert-butyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11987491.png)
![8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(4-methylphenyl)sulfonyl]amino}(phenyl)acetate](/img/structure/B11987506.png)
![N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11987514.png)


![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11987539.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987540.png)

![N'-[(E)-(4-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987545.png)
